5-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide
Description
The compound 5-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide is a structurally complex molecule featuring a 1-methyl-5-methoxyindole core linked to a 4-(4-methoxyphenyl)piperazine moiety via a carboxamide-2-oxoethyl bridge. This architecture combines pharmacophores commonly associated with central nervous system (CNS) targeting, including the indole scaffold (often seen in serotonin analogs) and the piperazine group (a frequent component of dopamine and serotonin receptor ligands) .
Properties
IUPAC Name |
5-methoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1-methylindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-26-21-9-8-20(32-3)14-17(21)15-22(26)24(30)25-16-23(29)28-12-10-27(11-13-28)18-4-6-19(31-2)7-5-18/h4-9,14-15H,10-13,16H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBQOWVMMBSANP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide involves multiple steps, starting from the basic indole structure. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a piperazine compound.
Methoxylation: The methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
5-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions like reflux or room temperature.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a ligand for various biological receptors, making it useful in the study of receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 5-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to acetylcholinesterase, inhibiting its activity and thereby increasing the levels of acetylcholine in the brain. This action is beneficial in conditions where acetylcholine levels are reduced, such as in Alzheimer’s disease . The compound may also interact with other receptors and enzymes, contributing to its diverse biological effects.
Comparison with Similar Compounds
Key Observations :
- The absence of a piperazine group in Compound 2 () highlights structural diversity in indole derivatives, where sulfonamide and imidazole-pyridine groups replace the carboxamide-piperazine chain .
Pharmacological and Physicochemical Properties
Physicochemical Profiling
- However, the benzylpiperazine analogue () may exhibit higher lipophilicity due to the non-polar benzyl group .
- Solubility : The carboxamide and piperazine moieties in the target compound could improve aqueous solubility relative to sulfonamide-bearing derivatives (e.g., Compound 2) .
Hypothesized Pharmacological Activity
While direct activity data are unavailable, structural analogs suggest possible serotonin (5-HT) or dopamine receptor modulation:
- Piperazine derivatives often target 5-HT₁A/2A or D₂ receptors. The methoxy groups may fine-tune subtype selectivity .
- Indole carboxamides, as seen in the target compound, are structurally analogous to tryptamine-based psychedelics, though methylation at the 1-position may reduce receptor affinity .
Research Findings and Implications
Comparative Limitations
- Evidence gaps: No direct pharmacological or kinetic data for the target compound limit mechanistic insights.
- The pyridine-imidazole hybrid (Compound 2) demonstrates the feasibility of integrating heterocycles into indole derivatives but diverges significantly in scaffold design .
Biological Activity
5-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide is a complex organic compound belonging to the indole class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
IUPAC Name
This compound
Molecular Formula
CHNO
Structure Representation
The compound features an indole core, a methoxy group, a piperazine ring, and a carboxamide functional group. The structural complexity contributes to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors in the central nervous system (CNS). The piperazine ring is known for modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction can lead to various pharmacological effects such as:
- Antidepressant-like effects : The modulation of serotonin receptors may provide antidepressant properties.
- Anxiolytic effects : Similar interactions can also result in reduced anxiety levels.
Interaction with Receptors
The compound's mechanism involves binding to specific receptors, including:
- Serotonin receptors (5-HT) : Potentially influencing mood and anxiety.
- Dopamine receptors : Affecting reward pathways and potentially impacting conditions like schizophrenia.
Pharmacological Studies
Research has demonstrated that this compound exhibits several pharmacological activities:
- Antidepressant Activity : In animal models, compounds with similar structures have shown significant antidepressant effects, suggesting potential efficacy in treating depressive disorders.
- Anxiolytic Activity : Behavioral studies indicate that this compound may reduce anxiety-related behaviors in rodents.
- Antitumor Effects : Preliminary studies suggest that indole derivatives can inhibit tumor growth through apoptosis induction in cancer cells.
Case Studies
Several studies have focused on the biological activity of similar compounds. For instance:
| Study | Findings |
|---|---|
| Kumar et al. (2009) | Demonstrated anticancer properties in indole derivatives. |
| Tan et al. (2006) | Reported antihepatitis activity associated with similar piperazine-containing compounds. |
| Zhang et al. (2014) | Found that certain indole derivatives exhibited significant antitumor activity. |
In Vitro and In Vivo Studies
In vitro studies have evaluated the antibacterial activity of similar compounds, showing moderate to excellent antimicrobial properties against various bacterial strains. Additionally, enzyme inhibition assays have indicated potential for acetylcholinesterase inhibition, which could be beneficial in treating neurodegenerative diseases.
Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Significant reduction in depressive behaviors | Kumar et al. (2009) |
| Anxiolytic | Reduced anxiety in animal models | Tan et al. (2006) |
| Antitumor | Induction of apoptosis in cancer cells | Zhang et al. (2014) |
| Antimicrobial | Moderate to excellent activity against bacteria | Various studies |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
